molecular formula C10H16O4 B1655152 (1R,2R,3S,1'R)-Nepetalinic acid CAS No. 32603-11-5

(1R,2R,3S,1'R)-Nepetalinic acid

Cat. No.: B1655152
CAS No.: 32603-11-5
M. Wt: 200.23 g/mol
InChI Key: OIFCPZGZZQQDNO-UHFFFAOYSA-N
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Description

(1R,2R,3S,1'R)-Nepetalinic acid is a bicyclic monoterpene derivative hypothesized to share structural and functional similarities with nepetalactone, a compound found in catnip (Nepeta cataria).

Properties

CAS No.

32603-11-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

OIFCPZGZZQQDNO-UHFFFAOYSA-N

SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

Canonical SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

melting_point

85°C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1R,2R,3S,1'R)-Nepetalinic acid with structurally analogous compounds from the evidence, focusing on molecular features, stereochemistry, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Physical/Chemical Notes
Hypothetical (1R,2R,3S,1'R)-Nepetalinic Acid N/A C₁₀H₁₄O₃ (example) ~188.22 Carboxylic acid, ketone 1R,2R,3S,1'R Data not available
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid 105632-19-7 C₈H₁₂O₃ 156.18 Carboxylic acid, ketone, methyl 1R,2R,3S NMR data available (CDCl₃ solvent)
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid 52730-40-2 C₈H₈O₃ 152.15 Carboxylic acid, ketone 1R,2S,3S,4S,6R Stable at 2–8°C; tricyclic framework
(1R,2R,3S)-3-Methoxycarbonylspiro[...]carboxylic acid 2387585-22-8 C₁₂H₁₄O₄ 222.24 Carboxylic acid, ester 1R,2R,3S Purity ≥97%; spirocyclic structure
(1R,2R,3S)-1,2,3-Trimethylcyclopentane 19374-46-0 C₈H₁₄ 110.20 Methyl substituents 1R,2R,3S Hydrophobic; no functional groups

Key Observations:

Structural Complexity :

  • Nepetalinic acid’s hypothetical bicyclic framework contrasts with the tricyclic system in and the spirocyclic system in . These structural differences influence solubility and melting points. For example, the tricyclic compound in is stored at 2–8°C to maintain stability .

Functional Group Diversity :

  • The carboxylic acid group in and enhances water solubility and acidity (pKa ~4–5), whereas the ester group in ’s spiro compound increases lipophilicity, favoring organic solvent solubility .

Such stereochemical nuances affect interactions with biological targets or synthetic reagents .

Synthetic Methods: While direct synthesis data for nepetalinic acid are absent, highlights stereoselective formylation using FAM (formic acid–acetic anhydride mixture), a method applicable to synthesizing chiral terpenoids .

Research Findings and Implications

  • Reactivity : Carboxylic acid derivatives (e.g., ) are prone to decarboxylation under heat, while ketones () may undergo nucleophilic additions. Esters () are susceptible to hydrolysis, enabling derivatization .
  • Biological Relevance : Prostaglandin analogs like Limaprost () demonstrate the importance of stereochemistry in bioactivity, suggesting nepetalinic acid’s configuration could influence its pharmacological profile .
  • Analytical Techniques : NMR data () and chromatographic methods () are critical for resolving stereoisomers and confirming purity in such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 2
(1R,2R,3S,1'R)-Nepetalinic acid

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